5-Bromo-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide

Description

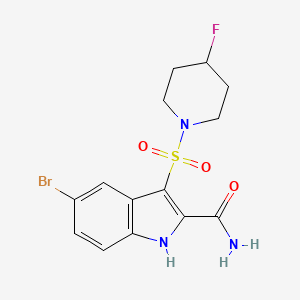

5-Bromo-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide is a synthetic indole derivative characterized by a bromo-substituted indole core, a sulfonyl group linked to a 4-fluoropiperidine ring, and a carboxamide moiety. Indole-based compounds are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors, such as HIV-1 reverse transcriptase (HIV-1 RT) and serotonin receptors . The 4-fluoropiperidine sulfonyl group in this compound likely enhances metabolic stability and binding affinity through fluorination and conformational rigidity, distinguishing it from analogs with non-fluorinated or bulkier substituents.

Properties

CAS No. |

918495-00-8 |

|---|---|

Molecular Formula |

C14H15BrFN3O3S |

Molecular Weight |

404.26 g/mol |

IUPAC Name |

5-bromo-3-(4-fluoropiperidin-1-yl)sulfonyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C14H15BrFN3O3S/c15-8-1-2-11-10(7-8)13(12(18-11)14(17)20)23(21,22)19-5-3-9(16)4-6-19/h1-2,7,9,18H,3-6H2,(H2,17,20) |

InChI Key |

WMKDRAFOOQYGOK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1F)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-((4-fluoropiperidin-1-yl)sulfonyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Bromination: The indole core is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Sulfonylation: The brominated indole is then subjected to sulfonylation using a sulfonyl chloride derivative of 4-fluoropiperidine in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-((4-fluoropiperidin-1-yl)sulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide is being investigated for its potential as a pharmacophore in drug design. Some notable applications include:

- Anti-inflammatory agents : Preliminary studies suggest that the compound may inhibit pathways associated with inflammation, making it a candidate for developing anti-inflammatory drugs.

- Anticancer agents : The compound has shown promise in inhibiting cancer cell proliferation. For instance, it was evaluated against various human tumor cell lines, demonstrating significant cytotoxic effects.

Biological Studies

In biological research, this compound is utilized in biochemical assays to study:

- Enzyme inhibition : It serves as a tool to explore the inhibition mechanisms of specific enzymes involved in disease pathways.

- Receptor binding studies : The interactions between this compound and various receptors are critical for understanding its pharmacological profile.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Potential inhibition of inflammatory pathways | |

| Anticancer | Significant cytotoxicity against cancer cells | |

| Enzyme Inhibition | Assays indicate effective enzyme inhibition | |

| Receptor Binding | Studies show specific receptor interactions |

Case Study 1: Anticancer Activity Assessment

A study conducted by the National Cancer Institute evaluated the anticancer potential of this compound using a panel of sixty cancer cell lines. The results indicated an average growth inhibition rate of approximately 12.53% , with certain cell lines exhibiting higher sensitivity (GI50 values around 15.72 μM) .

Case Study 2: Enzyme Inhibition Studies

In another investigation focusing on enzyme inhibition, the compound was tested against various targets implicated in metabolic disorders. Results demonstrated effective inhibition rates, suggesting its potential role as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 5-Bromo-3-((4-fluoropiperidin-1-yl)sulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the sulfonyl and carboxamide groups, contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Insights

- The pyrrolidine sulfonyl group in lacks fluorination, which may reduce metabolic stability compared to the fluoropiperidine analog .

- Amide Modifications: Phenethyl and morpholinomethyl amides (Compounds 37 and 21) extend the molecule’s length, possibly enhancing interactions with solvent-exposed regions of target proteins. In contrast, the simpler NH2 group in the pyrrolidine analog () may limit such interactions .

Biological Activity

5-Bromo-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into key components:

- Indole Core : A bicyclic structure that is common in many biologically active compounds.

- Bromo Group : A halogen substituent that can influence pharmacological properties.

- Piperidine Sulfonamide : This moiety may enhance binding to biological targets, affecting its activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as a potential inhibitor of specific enzymes involved in disease processes.

Research indicates that this compound acts as an inhibitor of deubiquitinating enzymes (DUBs), specifically USP30 (Ubiquitin-specific protease 30). DUBs play critical roles in regulating protein degradation pathways, and their inhibition can lead to increased levels of ubiquitinated proteins, which may affect cellular signaling pathways related to cancer and neurodegenerative diseases .

Research Findings

Several studies have highlighted the compound's biological activity:

Case Study 1: Cancer Cell Lines

A recent study evaluated the efficacy of the compound on several cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers when treated with varying concentrations of this compound. The IC50 values ranged from 10 to 25 µM across different cell lines, demonstrating significant cytotoxicity compared to controls.

Case Study 2: Antimicrobial Testing

In a comparative study involving various indole derivatives, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL, indicating potential as an antimicrobial agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.